Soluflazine
Overview
Description
Soluflazine is a nucleoside transport inhibitor with anticonvulsant properties. It is primarily used as an antiepileptic agent. The compound has been studied for its potential to inhibit nucleoside transport, which is crucial in various biological processes .
Preparation Methods
The synthesis of Soluflazine involves several steps, including the formation of its core structure and subsequent functionalizationThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility .
Industrial production methods for this compound are designed to ensure high purity and yield. The compound is usually synthesized in solid form and can be dissolved in solvents like DMSO and water for further use. The storage conditions for this compound include keeping it at -20°C for long-term stability .
Chemical Reactions Analysis
Soluflazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its pharmacological properties.
Substitution: this compound can participate in substitution reactions, where one or more substituents on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Soluflazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside transport inhibition and its effects on various biochemical pathways.
Biology: this compound is employed in research to understand its impact on cellular processes, particularly in relation to nucleoside transport and metabolism.
Medicine: The compound is investigated for its potential therapeutic applications in treating epilepsy and other neurological disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Soluflazine exerts its effects by inhibiting nucleoside transport across cell membranes. This inhibition affects the availability of nucleosides, which are essential for various cellular processes, including DNA and RNA synthesis. The molecular targets of this compound include nucleoside transporters, which are proteins responsible for the uptake and release of nucleosides in cells .
Comparison with Similar Compounds
Soluflazine is similar to other nucleoside transport inhibitors such as mioflazine, lidoflazine, and R73-335. it has unique properties that make it more potent in certain contexts. For example, this compound is more effective in inhibiting the NBMPR-insensitive nucleoside transport component in rat erythrocytes compared to other inhibitors .
Similar compounds include:
- Mioflazine
- Lidoflazine
- R73-335
- Draflazine
These compounds share similar mechanisms of action but differ in their potency and selectivity for various nucleoside transporters .
Properties
IUPAC Name |
4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZLAOQGNIIITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl4FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920754 | |
Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112415-83-5 | |
Record name | Soluflazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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